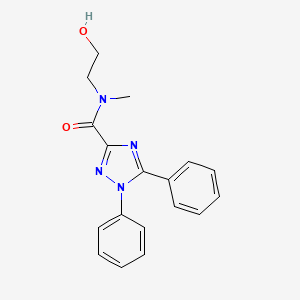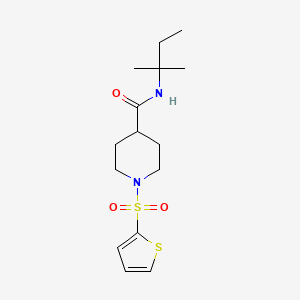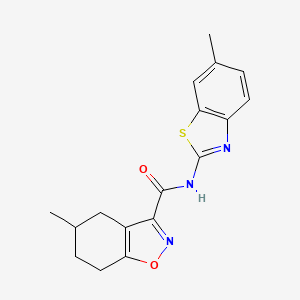
N-(3-chloro-4-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
描述
N-(3-chloro-4-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide, commonly known as ML204, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2010 and has since been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
作用机制
ML204 selectively inhibits the activity of the K2P channel, which is involved in regulating the resting membrane potential of cells. By inhibiting this channel, ML204 enhances the excitability of neurons, leading to increased firing rates and neurotransmitter release. This effect has been shown to be particularly effective in reducing neuropathic pain.
Biochemical and Physiological Effects:
ML204 has been shown to have a range of biochemical and physiological effects. It has been found to enhance the excitability of neurons, leading to increased firing rates and neurotransmitter release. Additionally, it has been shown to reduce blood pressure in animal models of hypertension. ML204 has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
ML204 has several advantages for laboratory experiments. It is a small molecule inhibitor, making it easy to use in in vitro and in vivo experiments. Additionally, it selectively inhibits the K2P channel, making it a useful tool for studying the role of this channel in various diseases. However, ML204 has several limitations, including its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
未来方向
There are several potential future directions for the study of ML204. One potential application is in the treatment of neuropathic pain, where ML204 has shown promising results in animal models. Additionally, ML204 may have potential applications in the treatment of hypertension and cancer. Further optimization of the compound may also improve its pharmacokinetic properties, making it a more effective therapeutic agent. Finally, the role of the K2P channel in various diseases is still not fully understood, and ML204 may be a useful tool for further studying this channel and its role in disease pathogenesis.
科学研究应用
ML204 has been studied extensively for its potential therapeutic applications in various diseases, including hypertension, neuropathic pain, and cancer. It has been shown to selectively inhibit the activity of the two-pore domain potassium (K2P) channel, which plays a critical role in regulating the resting membrane potential of cells. ML204 has been found to enhance the excitability of neurons, making it a potential treatment for neuropathic pain. Additionally, ML204 has been shown to reduce blood pressure in animal models of hypertension, making it a potential treatment for this condition.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-14-4-5-16(11-17(14)19)21-18(24)23-9-7-22(8-10-23)13-15-3-2-6-20-12-15/h2-6,11-12H,7-10,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEXAMSKMRJLEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(ethylsulfonyl)-N'-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-3-piperidinecarbohydrazide](/img/structure/B4677846.png)
![1,5-dimethyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4677852.png)

![ethyl 4,5-dimethyl-2-{[(3-methyl-5-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4677864.png)

![N-benzyl-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4677866.png)
![3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-cyclopropylacrylamide](/img/structure/B4677883.png)
![N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4677890.png)


![7-{2-[4-(difluoromethoxy)phenyl]-2-oxoethoxy}-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one](/img/structure/B4677933.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4677937.png)
![3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4677940.png)
